molecular formula C9H12FN B1601850 1-(2-Fluorophenyl)-N,N-dimethylmethanamine CAS No. 2341-21-1

1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Cat. No.: B1601850
CAS No.: 2341-21-1
M. Wt: 153.2 g/mol
InChI Key: NSCATPOHERQCFD-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aryl Amines within Organic and Medicinal Chemistry Research

The introduction of fluorine into an aryl amine scaffold is a widely used strategy to fine-tune molecular properties for specific applications, particularly in the development of pharmaceuticals and agrochemicals. nih.govbldpharm.com Approximately 25% of small-molecule drugs currently in clinical use contain at least one fluorine atom. bldpharm.com This prevalence underscores the beneficial impact of fluorination on bioactivity and metabolic stability. bldpharm.comsigmaaldrich.com

The unique characteristics of the fluorine atom allow it to significantly alter a molecule's properties without drastically increasing its size. sigmaaldrich.com Fluorine is the most electronegative element, which gives the carbon-fluorine (C-F) bond a high degree of polarity and exceptional strength, averaging around 480 kJ/mol. vulcanchem.comwikipedia.org This strong bond contributes to the high thermal and chemical stability of organofluorine compounds. vulcanchem.com

The primary electronic effect of fluorine is its powerful inductive electron withdrawal (-I effect). rsc.orgorganic-chemistry.org When attached to an aromatic ring, this effect can lower the basicity (pKa) of a nearby amino group, which can improve a drug candidate's bioavailability by enhancing its ability to permeate cell membranes. sigmaaldrich.comresearchgate.net

Sterically, fluorine is often considered a bioisostere of hydrogen. Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace a C-H bond with a C-F bond with minimal spatial disruption. sigmaaldrich.comvulcanchem.comwikipedia.org This subtle change, however, can lead to significant conformational effects and create unique intermolecular interactions, such as C-F···H-N bonds. bldpharm.com

Table 1: Comparison of Hydrogen and Fluorine Properties

Property Hydrogen (H) Fluorine (F)
van der Waals Radius 1.20 Å 1.47 Å sigmaaldrich.com
Electronegativity (Pauling) 2.20 3.98 sigmaaldrich.com
C-X Bond Energy ~413 kJ/mol ~485 kJ/mol wikipedia.org

Fluorine substitution has a pronounced impact on the reactivity of aryl amines. The strong electron-withdrawing nature of fluorine generally deactivates the aromatic ring toward electrophilic aromatic substitution. unblog.frnih.gov Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group. organic-chemistry.orgbaranlab.org In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile, a process that is accelerated by the ability of the electronegative fluorine to stabilize the resulting negative charge in the Meisenheimer complex intermediate. organic-chemistry.org

Furthermore, fluorine can influence the regioselectivity of reactions. In processes like directed ortho-metalation (DoM), both fluorine and amine-containing groups can act as directing metalation groups (DMGs). wikipedia.org These groups coordinate to an organolithium reagent, guiding deprotonation to a specific ortho-position and enabling highly selective functionalization of the aromatic ring. rsc.orgwikipedia.org

Overview of Arylalkylamine Scaffolds in Chemical Synthesis and Drug Discovery Research

The arylalkylamine scaffold is a recurring structural motif found in a vast number of biologically active compounds and is considered a "privileged scaffold" in drug discovery. wku.eduresearchgate.net These structures are related to endogenous monoamine neurotransmitters, and as such, many arylalkylamine derivatives function as monoamine reuptake inhibitors, releasing agents, or receptor modulators. wku.edu This has led to their development as medications for a wide range of conditions, including antidepressants, decongestants, and bronchodilators. wku.edu

In chemical synthesis, arylalkylamines are versatile intermediates. The amine functionality can be readily modified, and the aryl ring can be functionalized through various substitution reactions. Research has demonstrated the synthesis of extensive libraries of arylalkylamine analogs to perform structure-activity relationship (SAR) studies, leading to the discovery of compounds with potent and selective activity against targets like the parasite Leishmania major.

Contextualization of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine within the Broader Fluorinated Amine Research Landscape

This compound (also known as 2-Fluoro-N,N-dimethylbenzylamine ) is a member of the fluorinated arylalkylamine class. It combines the key features discussed previously: a fluorine atom on an aromatic ring and an alkylamine side chain.

Table 2: Chemical Properties of this compound

Property Value/Description
IUPAC Name This compound
Other Names 2-Fluoro-N,N-dimethylbenzylamine
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Appearance Colorless Liquid

The synthesis of this compound can be achieved via several standard organic chemistry routes. A common method is the reductive amination of 2-fluorobenzaldehyde (B47322) with dimethylamine (B145610). Alternatively, it can be prepared by the nucleophilic substitution of a 2-fluorobenzyl halide with dimethylamine.

The primary utility of this compound in research stems from the interplay between its two functional groups. The dimethylaminomethyl group [-CH₂N(CH₃)₂] is a well-established directed metalation group (DMG). rsc.orgnih.gov In the presence of a strong base like butyllithium (B86547), the nitrogen atom complexes the lithium, directing the deprotonation of the aromatic ring specifically at the ortho position. rsc.orgnih.gov Since the fluorine atom already occupies the 2-position, this directed metalation occurs exclusively at the 6-position. This high regioselectivity makes the compound a valuable intermediate for synthesizing contiguously substituted aromatic systems, which are often challenging to prepare using traditional methods.

In essence, this compound serves as a powerful synthetic tool. It leverages the electronic influence of fluorine and the directing capacity of the benzylamine (B48309) group to enable precise and controlled chemical transformations on the aromatic ring, facilitating the construction of complex molecular architectures for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCATPOHERQCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572977
Record name 1-(2-Fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341-21-1
Record name 1-(2-Fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Strategies for the Synthesis of Fluorinated Aryl Amines

The introduction of fluorine into aryl amines can be achieved through various established and emerging synthetic strategies. These methods range from the reduction of nitro precursors to the direct functionalization of unsaturated systems.

A primary and industrially significant method for preparing aryl amines is the reduction of the corresponding nitroarenes. wikipedia.org This transformation is highly efficient and can be adapted for fluorinated substrates. Catalytic hydrogenation is a common approach, employing a variety of metal catalysts.

Key Catalysts and Conditions:

Noble Metal Catalysts: Palladium-on-carbon (Pd/C) and platinum(IV) oxide (PtO₂) are frequently used for their high efficiency in reducing aromatic nitro groups under hydrogen gas. wikipedia.orgorganic-chemistry.org These reactions are generally robust and tolerate a range of functional groups.

Non-Noble Metal Catalysts: Raney nickel is another effective catalyst for this transformation. wikipedia.org More recently, catalysts based on iron, cobalt, and silver have been developed as more sustainable alternatives. mdpi.comnih.gov For instance, a well-defined iron-based catalyst system can reduce nitroarenes using formic acid as a hydrogen source under mild, base-free conditions. organic-chemistry.org

Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor molecule like hydrazine, formic acid, or triethylsilane can be used in a process called transfer hydrogenation. organic-chemistry.orgnih.gov This method can offer improved safety and selectivity. For example, a mesoporous Co-Zn/N-C material has shown good activity and selectivity in the transfer hydrogenation of various nitro compounds using formic acid. nih.gov

The reduction of a fluorinated nitro compound, such as 1-fluoro-2-nitrobenzene, proceeds readily under these conditions to yield 2-fluoroaniline, a key precursor for more complex fluorinated amines. The choice of catalyst and reaction conditions can be optimized to ensure high yield and chemoselectivity, avoiding the reduction of other sensitive functional groups.

Direct fluoroamination involves the concurrent addition of a fluorine atom and an amino group across a double bond. This atom-economical approach provides a powerful method for synthesizing β-fluoroamines. Significant progress has been made in developing catalytic and stereoselective versions of this reaction.

One notable advancement is the use of chiral aryl iodide catalysts to achieve enantioselective fluorination of allylic amines. nih.gov This method employs a nucleophilic fluoride source, such as HF-pyridine, in conjunction with an oxidant like m-chloroperoxybenzoic acid (mCPBA). nih.gov This strategy has been successfully applied to generate β-fluoroaziridines, which are versatile intermediates that can be ring-opened by various nucleophiles to produce a range of α-fluoroarylethyl amine products with high enantiomeric purity. nih.gov Transition-metal catalysis, particularly with iron(II), has also been reported for the intermolecular fluoroamination of alkenes. nih.gov

The synthesis of chiral fluorinated amines is of paramount importance in medicinal chemistry. nih.gov Stereoselective methods are crucial for accessing single enantiomers, which often exhibit distinct biological activities. The primary strategies revolve around the asymmetric transformation of fluorinated imines.

The asymmetric reduction of prochiral imines is one of the most effective methods for preparing chiral amines. rsc.org This approach has been successfully extended to fluorinated imines using various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts.

Transition Metal Catalysis: Chiral complexes of iridium, rhodium, and palladium have proven highly effective. For example, Pd-catalyzed hydrogenation of fluorinated imines can produce chiral fluorinated amines with high enantioselectivity. thieme-connect.com Manganese-catalyzed asymmetric hydrogenation using a chiral ferrocenyl P,N,N ligand has also been shown to furnish a wide array of optically active fluorinated amines with up to 98% enantiomeric excess. acs.org

Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze the stereoselective reduction of imines. nih.govunifi.it They offer a green and highly selective alternative to metal catalysts. IREDs have been successfully used for the asymmetric reduction of both cyclic and linear fluorinated imines, providing access to enantiomerically pure amines. nih.govnih.gov

Table 1: Examples of Catalysts in Asymmetric Reduction of Fluorinated Imines
Catalyst TypeSpecific Catalyst/SystemKey FeaturesReference
Transition MetalManganese complex with chiral ferrocenyl P,N,N ligandBroad functional group tolerance; up to 98% enantiomeric excess (ee). acs.org
Transition MetalPalladium-based catalystEfficient for enantioselective hydrogenation of N-PMP trifluoromethyl imines. nih.gov
BiocatalystImine Reductase (IRED)High stereoselectivity; operates in aqueous media under mild conditions. nih.govnih.gov

An alternative strategy involves the addition of a fluorinated nucleophile to a non-fluorinated prochiral imine. This approach is particularly useful for constructing carbon-fluorine bonds stereoselectively.

The catalytic asymmetric Mannich reaction is a powerful tool for this purpose. nih.gov This reaction involves the addition of a stabilized carbanion (enolate) to an imine. By using fluorinated nucleophiles, such as α-fluorinated β-ketoesters, this method provides an efficient route to pharmaceutically relevant fluorinated amino compounds containing fluorinated tetrasubstituted carbon centers. nih.gov

Another approach is the stereoselective addition of fluorinated organometallic reagents to N-tert-butylsulfinyl imines. nih.gov The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov

Stereoselective Approaches to Fluorinated Chiral Amines

Synthetic Routes to 1-(2-Fluorophenyl)-N,N-dimethylmethanamine and Analogous Structures

The synthesis of the target compound, this compound, is most commonly achieved via the reductive amination of 2-fluorobenzaldehyde (B47322). This is a robust and widely used one-pot reaction in organic synthesis.

General Reductive Amination Protocol:

Imine Formation: 2-Fluorobenzaldehyde is first condensed with dimethylamine (B145610) to form an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ to the final tertiary amine. A variety of reducing agents can be employed for this step, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices due to their mildness and selectivity.

This methodology is highlighted in analogous syntheses. For instance, a patent describes the formation of a dimethylamine derivative from a primary amine using formaldehyde and sodium borohydride, a classic Eschweiler-Clarke type reaction which follows a similar reductive pathway. google.com

The synthesis of analogous structures further illustrates the versatility of these core reactions. A multi-step synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a ketamine analog, was reported starting from 2-fluorobenzonitrile. researchgate.netfigshare.com The key steps involved a Grignard reaction followed by bromination and subsequent reaction with methylamine to form an intermediate that undergoes thermal rearrangement to the final product. researchgate.netfigshare.com

Table 2: Synthetic Approaches to this compound and Analogs
Target CompoundKey PrecursorsCore ReactionReference
This compound2-Fluorobenzaldehyde, DimethylamineReductive AminationGeneral Method
5-(2-fluorophenyl)-N-methyl...pyrrole-3-methanamine derivativeCorresponding primary amine, Formaldehyde, Sodium borohydrideReductive N-methylation google.com
2-(2-fluorophenyl)-2-methylamino-cyclohexanone2-Fluorobenzonitrile, Cyclopentylmagnesium bromide, MethylamineGrignard reaction, Amination, Thermal rearrangement researchgate.netfigshare.com

Reductive Amination for N,N-Dimethylmethanamine Moiety Formation

Reductive amination is a cornerstone method for the synthesis of this compound, typically proceeding via the reaction of 2-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. This reaction first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and operational simplicity. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaCNBH₃), and sodium borohydride (NaBH₄). commonorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is also an effective method. researchgate.netresearchgate.net The choice of reducing agent can be critical, especially when sensitive functional groups are present in the substrate. commonorganicchemistry.com For instance, STAB is a mild and selective reagent that is often preferred for its tolerance of a wide range of functional groups. commonorganicchemistry.com

The reaction conditions for the reductive amination of halogenated benzaldehydes have been a subject of study to optimize yield and minimize side reactions, such as dehalogenation. researchgate.netresearchgate.net For example, in the synthesis of related halogenated N,N-dimethylbenzylamines, the combination of palladium with a second metal like copper in a bimetallic catalyst system has been shown to enhance selectivity and yield by suppressing hydrodehalogenation. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventsKey Characteristics
Sodium triacetoxyborohydride (STAB)DCE, DCM, THFMild and selective; tolerates a wide range of functional groups. commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃)MeOHEffective, but toxic cyanide byproducts are a concern. commonorganicchemistry.com
Sodium borohydride (NaBH₄)MeOH, EtOHCan reduce the starting aldehyde if iminium ion formation is slow. commonorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)VariousClean reaction with water as the only byproduct; can be sensitive to catalyst poisoning and may cause dehalogenation. researchgate.netresearchgate.net

C-N Bond Forming Reactions for Tertiary Amine Construction

Beyond reductive amination, direct C-N bond forming reactions represent another important strategy for the construction of tertiary amines like this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds between aryl halides and amines. tcichemicals.com In a hypothetical application to the synthesis of the target compound, this could involve the reaction of a 2-fluorobenzyl halide with dimethylamine in the presence of a palladium catalyst, a suitable ligand, and a base.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. A wide array of phosphine-based ligands have been developed to facilitate these couplings with high efficiency and broad functional group tolerance. tcichemicals.com

Another approach involves the nucleophilic substitution of a 2-fluorobenzyl halide with dimethylamine. While conceptually straightforward, this method can sometimes be complicated by side reactions, such as over-alkylation or elimination, depending on the reaction conditions.

Multi-Step Synthetic Sequences Employing Aryl Halides

Multi-step synthetic sequences starting from readily available aryl halides are a versatile approach for the synthesis of this compound and its analogs. youtube.comyoutube.com A common strategy involves the initial conversion of a 2-fluorophenyl halide into a more reactive intermediate.

For instance, 2-fluorobenzonitrile can be a key intermediate. researchgate.netfigshare.com This nitrile can be reduced to the corresponding primary amine, 1-(2-fluorophenyl)methanamine, which can then be dimethylated in a subsequent step. The dimethylation can be achieved through various methods, including reductive amination with formaldehyde or Eschweiler-Clarke reaction using formic acid and formaldehyde.

Alternatively, a Grignard reagent can be prepared from a 2-fluorobenzyl halide, which can then be reacted with an electrophilic source of the dimethylamino group. The versatility of multi-step synthesis allows for the introduction of various functional groups and the construction of a diverse library of derivatives. youtube.comyoutube.com

Derivatization Strategies and Analogue Synthesis from this compound Scaffolds

The this compound scaffold provides a versatile platform for the synthesis of a wide range of analogues through various derivatization strategies.

Electrophilic and Nucleophilic Substitutions on the Fluorophenyl Ring

The fluorophenyl ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic Aromatic Substitution: The fluorine atom and the N,N-dimethylmethanamine group influence the regioselectivity of electrophilic aromatic substitution. The fluorine atom is a deactivating group but is ortho-, para-directing. libretexts.org The N,N-dimethylmethanamine moiety, being an activating group, also directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay of these two substituents will determine the final position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the position ortho or para to the fluorine. nih.govyoutube.comnih.govchemistrysteps.com This allows for the displacement of the fluorine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to generate a diverse range of substituted analogues. The efficiency of SNAr reactions is often enhanced by the presence of additional electron-withdrawing groups on the aromatic ring. chemistrysteps.com

N-Functionalization of the Dimethylamine Moiety (e.g., N-trifluoromethylation)

The tertiary amine of the dimethylamine moiety is a key site for functionalization.

N-Trifluoromethylation: The introduction of a trifluoromethyl group onto the nitrogen atom can significantly alter the electronic and steric properties of the molecule. researchgate.netresearchgate.net Several methods for the N-trifluoromethylation of amines have been developed. One approach involves the reaction of the amine with a trifluoromethyl source, such as a trifluoromethyl-containing reagent, in the presence of an activating agent. nih.govchinesechemsoc.orgacs.org For instance, the use of (Me₄N)SCF₃ and AgF provides a method for the N-trifluoromethylation of secondary amines via a thiocarbamoyl fluoride intermediate. nih.gov Another reported method utilizes carbon disulfide and silver fluoride for the direct N-trifluoromethylation of amines. chinesechemsoc.org

Quaternization: The nitrogen atom can also undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.netwikipedia.org This transformation introduces a positive charge and can modify the physical and biological properties of the parent molecule.

Table 2: N-Functionalization Reactions of the Dimethylamine Moiety

ReactionReagentsProduct Type
N-Trifluoromethylation(Me₄N)SCF₃ / AgF nih.govN-Trifluoromethyl amine
N-TrifluoromethylationCS₂ / AgF chinesechemsoc.orgN-Trifluoromethyl amine
QuaternizationAlkyl Halide (e.g., R-X) researchgate.netwikipedia.orgQuaternary ammonium salt

Formation of Fused Heterocyclic Systems Incorporating the N,N-Dimethylmethanamine Unit

The this compound scaffold can be utilized in the construction of fused heterocyclic systems. This often involves reactions that utilize both the aromatic ring and the N,N-dimethylmethanamine side chain.

One potential strategy is directed ortho-metalation, where the N,N-dimethylmethanamine group directs the deprotonation of the ortho position of the fluorophenyl ring by a strong base like butyllithium (B86547). wikipedia.org The resulting organolithium species can then be reacted with a variety of electrophiles to construct a new ring fused to the original aromatic ring.

Furthermore, intramolecular cyclization reactions can be designed where a functional group introduced onto the fluorophenyl ring reacts with the N,N-dimethylmethanamine moiety or a derivative thereof. For example, a suitably positioned electrophilic center on the ring could be attacked by the nitrogen atom of the side chain to form a new heterocyclic ring. The synthesis of fluorinated heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule like 1-(2-Fluorophenyl)-N,N-dimethylmethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the N,N-dimethyl protons.

The aromatic region would display complex multiplets due to the four protons on the fluorophenyl ring. The fluorine substituent introduces further complexity through ¹H-¹⁹F coupling. The protons ortho, meta, and para to the fluorine atom will exhibit different chemical shifts and coupling patterns.

The benzylic methylene protons (-CH₂-) adjacent to the nitrogen atom would likely appear as a singlet, though potential coupling to the aromatic protons or the fluorine atom could lead to a more complex pattern. The six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂) are chemically equivalent and are expected to appear as a sharp singlet, typically in the upfield region of the spectrum.

Reference Data for 2-Fluorobenzylamine (B1294385) (CAS: 89-99-6) chemicalbook.comnih.gov

ProtonsChemical Shift (δ) ppmMultiplicity
Aromatic-H7.26 - 7.05m
CH₂3.88s
NH₂1.43s

Note: The data is for 2-fluorobenzylamine in CDCl₃. The chemical shifts for this compound would differ due to the presence of the N,N-dimethyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

The aromatic region will show six signals, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond ¹³C-¹⁹F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine and the benzylamine (B48309) substituents.

The benzylic carbon (-CH₂-) signal will appear in the aliphatic region, and its chemical shift will be influenced by the adjacent nitrogen atom. The two methyl carbons of the N,N-dimethyl group are equivalent and will give rise to a single signal in the upfield region of the spectrum.

Reference Data for 2-Fluorobenzylamine (CAS: 89-99-6) nih.gov

CarbonChemical Shift (δ) ppm
C-F161.8 (d, ¹JCF = 244 Hz)
C-CH₂129.5 (d, ³JCF = 4.5 Hz)
Aromatic-CH129.0 (d, ³JCF = 8.1 Hz)
Aromatic-CH128.8 (d, ⁴JCF = 1.5 Hz)
Aromatic-CH124.2 (d, ⁴JCF = 3.6 Hz)
Aromatic-CH115.2 (d, ²JCF = 21.9 Hz)
CH₂39.7 (d, ³JCF = 4.5 Hz)

Note: The data is for 2-fluorobenzylamine. The chemical shifts for this compound would differ, and two additional signals for the N-methyl carbons would be present.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. biophysics.orghuji.ac.il The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. The precise chemical shift can provide insights into the electronic environment around the fluorine atom. colorado.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. In this case, it would be particularly useful for assigning the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the -CH₂- group and the aromatic CH groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₁₂FN), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. The protonated molecule [M+H]⁺ is also commonly observed.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways for benzylamines often involve cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or related fragments. nih.govresearchgate.net The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to characteristic neutral losses.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon ionization. For this compound, the fragmentation is dictated by the presence of the tertiary amine, the benzyl (B1604629) group, and the fluorinated aromatic ring.

The primary fragmentation pathway for aliphatic and benzylamines is the α-cleavage of a C-C bond adjacent to the nitrogen atom. nih.govmiamioh.edu In this molecule, the most favorable α-cleavage occurs at the benzylic C-N bond. This cleavage results in the formation of a highly stable, resonance-stabilized dimethyliminium ion ([CH₂=N(CH₃)₂]⁺). This fragment is typically observed as the base peak in the mass spectrum due to its stability.

Another significant fragmentation involves the cleavage of the benzylic bond to produce a fluorobenzyl cation, which can rearrange to the more stable fluorotropylium ion. The presence of the fluorine atom on the benzene (B151609) ring influences the mass of this fragment. The non-fluorinated analog, benzylamine, is known to produce a prominent peak at m/z 91 corresponding to the tropylium ion. nist.govchemicalbook.com For the 2-fluoro substituted compound, this characteristic fragment would appear at m/z 109.

Further fragmentation can occur through the loss of various neutral species from the molecular ion or primary fragments. While fluorine is less readily lost than chlorine or bromine, fragmentation involving the aromatic ring can still occur. nih.gov A summary of the predicted key fragments for this compound is presented in the table below.

Table 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentFragmentation Pathway
153Molecular Ion[C₉H₁₂FN]⁺Ionization of the parent molecule
109Fluorotropylium ion[C₇H₆F]⁺Cleavage of the C-N bond with charge retention on the fluorobenzyl moiety
58Dimethyliminium ion (Base Peak)[C₃H₈N]⁺α-cleavage of the benzylic C-N bond with charge retention on the amine moiety
77Phenyl cation[C₆H₅]⁺Loss of the fluorine atom and the CH₂N(CH₃)₂ side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.

The spectrum would show C-H stretching vibrations for both the aromatic ring and the aliphatic groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂-) and methyl (-CH₃) groups are found just below 3000 cm⁻¹. libretexts.orgwpmucdn.com As a tertiary amine, the compound will not show the characteristic N-H stretching bands seen in primary or secondary amines. orgchemboulder.com

The presence of the fluorinated benzene ring is confirmed by several absorptions. Strong C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org A very strong and characteristic absorption due to the C-F bond stretch is anticipated in the 1100-1270 cm⁻¹ range. researchgate.net Furthermore, the ortho-substitution pattern on the benzene ring gives rise to a strong C-H out-of-plane bending vibration typically found between 735 and 770 cm⁻¹. libretexts.org The C-N stretching vibration for an aliphatic tertiary amine is generally observed as a medium to weak band in the 1020-1250 cm⁻¹ region, which may overlap with the strong C-F stretch. orgchemboulder.com

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3010 - 3100C-H StretchAromatic RingMedium to Weak
2800 - 2980C-H StretchAliphatic (-CH₂-, -N(CH₃)₂)Medium to Strong
1450 - 1600C=C StretchAromatic RingMedium to Strong
1100 - 1270C-F StretchAryl-FluorideStrong
1020 - 1250C-N StretchTertiary Aliphatic AmineMedium to Weak
735 - 770C-H Bend (Out-of-Plane)Ortho-disubstituted BenzeneStrong

X-ray Diffraction (XRD) for Crystalline Structure Determination and Absolute Configuration

X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If this compound can be crystallized, single-crystal XRD analysis would provide definitive proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov This would unambiguously confirm the connectivity, including the ortho position of the fluorine atom on the phenyl ring relative to the dimethylaminomethyl substituent. The resulting crystal structure would also reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, influenced by intermolecular forces. researchgate.netresearchgate.net

Crystallographic data includes the determination of the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. researchgate.net For example, a related compound, N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, was found to crystallize in a triclinic system with space group P1. researchgate.net While this compound itself is achiral, if it were to crystallize in a chiral space group, XRD would be capable of determining the absolute configuration of the enantiomers present.

Application of Advanced Spectroscopic Techniques for Comprehensive Analysis

While individual spectroscopic techniques provide valuable structural information, a comprehensive and irrefutable characterization of this compound is best achieved through the synergistic use of multiple advanced methods. acs.org Modern analytical workflows often combine chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS), to analyze complex mixtures and identify individual components.

A typical comprehensive analysis would proceed as follows:

GC-MS: This technique would first separate the compound from any impurities. The subsequent mass spectrum would provide the molecular weight from the molecular ion and key structural clues from the fragmentation pattern, as detailed in section 3.2.2.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of all key functional groups (fluorinated aromatic ring, tertiary amine, aliphatic C-H bonds) and the substitution pattern of the benzene ring, corroborating the findings from MS. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed here, ¹H and ¹³C NMR spectroscopy would be crucial for providing a complete picture of the molecular skeleton. NMR determines the chemical environment and connectivity of all hydrogen and carbon atoms, allowing for the definitive placement of the fluorine atom and the dimethylamino group on the benzyl moiety.

X-ray Diffraction (XRD): For a crystalline sample, XRD serves as the ultimate confirmation of the structure, providing an exact 3D model of the molecule in the solid state, as discussed in section 3.4.

The combination of these techniques creates a powerful analytical toolkit. The data from each method complements and validates the others, leading to an unambiguous structural elucidation and a high degree of confidence in the identity and purity of the synthesized compound. chemrxiv.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering profound insights into the intrinsic properties of molecules. For a molecule like 1-(2-Fluorophenyl)-N,N-dimethylmethanamine, DFT could provide a wealth of information. These calculations solve the Schrödinger equation for a molecule's electrons to determine its electronic structure and other properties. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to balance accuracy and computational cost.

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A potential energy surface scan could be performed by systematically rotating the key rotatable bonds, such as the C-C bond connecting the phenyl ring to the aminomethyl group and the C-N bond. This analysis would reveal the various possible conformers and the energy barriers between them, identifying the global minimum energy structure which is the most likely conformation to be observed experimentally.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data is not available.

ParameterBond/AngleHypothetical Value
Bond Lengths (Å) C-F1.35
C-C (ring)1.39 - 1.41
C-CH₂1.51
C-N1.47
N-CH₃1.46
Bond Angles (°) F-C-C118.0
C-C-CH₂121.0
C-CH₂-N112.0
CH₃-N-CH₃110.0
Dihedral Angle (°) F-C-C-C180.0
C-C-CH₂-N~90.0

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich N,N-dimethylamino group and the fluorophenyl ring, while the LUMO would be distributed over the aromatic system. Analysis of these frontier orbitals helps in understanding the regions of the molecule susceptible to electrophilic and nucleophilic attack.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. This is a powerful tool for confirming the structure of a synthesized compound. For this compound, this would involve identifying the characteristic vibrational modes for the C-F bond, the phenyl ring, and the dimethylamino group.

From the optimized geometry and electronic structure, a variety of quantum chemical descriptors can be calculated. These descriptors quantify different aspects of the molecule's reactivity and properties. Important descriptors include:

Ionization Potential (I): Related to the HOMO energy, it is the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations allow for the study of a molecule's movement and interactions over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its behavior in different environments, such as in a solvent like water or in a lipid bilayer. This would provide insights into its conformational flexibility, how it interacts with surrounding molecules, and its solvation properties. Such simulations are crucial for understanding how a molecule might behave in a biological system.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or a nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

If this compound were to be investigated as a potential biologically active agent, molecular docking would be a critical first step. The molecule's 3D structure would be "docked" into the active site of a target protein. The docking algorithm would then explore various binding poses and orientations, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. This would identify the most probable binding mode and provide an estimate of the binding affinity. Without identified biological targets for this specific compound, any docking study remains purely speculative.

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL) for Chemical Bonding

Topological analysis of the electron density offers a profound understanding of the chemical bonding within a molecule. Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed to partition the electron density and characterize the nature of chemical bonds.

For "this compound," these analyses would reveal the characteristics of its covalent bonds and non-covalent interactions. The Atoms in Molecules (AIM) theory, for instance, would define the boundaries of each atom within the molecule based on the gradient of the electron density. At the bond critical points (BCPs) between atoms, the properties of the electron density (ρ) and its Laplacian (∇²ρ) would elucidate the bond type.

Table 1: Predicted AIM Parameters for Selected Bonds in this compound

BondPredicted Electron Density (ρ) at BCP (a.u.)Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Predicted Bond Character
C-F~0.25 - 0.35> 0Polar Covalent
C-N~0.20 - 0.30< 0Polar Covalent
C-H (aromatic)~0.25 - 0.28< 0Covalent
C-H (methyl)~0.26 - 0.29< 0Covalent
N-C (methyl)~0.22 - 0.27< 0Polar Covalent

Note: The values presented in this table are predictive and based on typical data for analogous chemical structures. They are intended to be illustrative of the expected findings from a dedicated AIM analysis.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses provide a complementary perspective by mapping the regions of high electron pair probability. In "this compound," these analyses would visualize the core electron shells, the covalent bonds, and the lone pair electrons on the nitrogen and fluorine atoms. The ELF and LOL topologies would show distinct basins of attraction corresponding to these features. The fluorine atom's presence is expected to polarize the electron density in the phenyl ring, which would be observable as a distortion in the ELF basins of the aromatic system compared to the non-fluorinated N,N-dimethylbenzylamine.

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, NCI-RDG plots)

The study of intermolecular interactions is critical for understanding the solid-state properties and molecular recognition behavior of a compound. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) plots are powerful computational tools for this purpose.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular ContactPredicted Percentage Contribution
H···H~40-50%
C···H/H···C~25-35%
F···H/H···F~5-15%
N···H/H···N~1-5%

Note: This table provides hypothetical percentage contributions based on analyses of similar fluorinated and amino-containing organic molecules. nih.govdoaj.org

NCI-RDG plots provide a visual representation of non-covalent interactions in real space. scirp.orgresearchgate.netnih.gov For "this compound," these plots would show surfaces corresponding to different types of interactions, typically color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces. It is anticipated that NCI-RDG analysis would reveal weak attractive interactions between the fluorine atom and nearby hydrogen atoms on adjacent molecules, as well as π-stacking interactions involving the phenyl rings. nih.govbgu.ac.il

Mechanistic Studies via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms at the molecular level. For "this compound," theoretical studies could investigate various potential chemical transformations. A well-documented reaction for the parent compound, N,N-dimethylbenzylamine, is directed ortho-lithiation, where the dimethylaminomethyl group directs a strong base like butyllithium (B86547) to deprotonate the ortho position of the phenyl ring. wikipedia.org

In the case of "this compound," the presence of the fluorine atom at one of the ortho positions introduces an interesting dynamic. Computational modeling could be used to explore the following:

Regioselectivity of Lithiation: Density Functional Theory (DFT) calculations could predict the most likely site of deprotonation. The fluorine atom is an ortho-directing group for lithiation itself, but it also exerts a strong inductive electron-withdrawing effect. Calculations would clarify whether lithiation would occur at the remaining ortho position (C6) or if the fluorine atom would be displaced.

Transition State Analysis: By locating and characterizing the transition state structures for different reaction pathways, the activation energies can be calculated. This would provide a quantitative measure of the kinetic feasibility of each pathway.

Influence of the Fluoro Group: Modeling would quantify the electronic and steric influence of the fluorine substituent on the reaction intermediates and transition states, thereby explaining its effect on reaction rates and outcomes.

Such computational mechanistic studies are crucial for rationalizing experimental observations and for designing new synthetic methodologies.

Reactivity, Reaction Mechanisms, and Broader Scope in Organic Synthesis

Mechanistic Studies Involving the N,N-Dimethylmethanamine Moiety

The N,N-dimethylmethanamine group, a tertiary benzylic amine, exhibits a diverse range of reactivity, functioning as a nucleophile, a latent electrophile, and, under specific conditions, a leaving group.

While the N,N-dimethylmethanamine moiety is typically involved in two-electron processes, its structural analogue, N,N-dialkylaniline, has been shown to participate in single-electron transfer (SET) reactions. These processes are often initiated through the formation of an electron donor-acceptor (EDA) complex with a suitable Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov Under thermal or photochemical conditions (e.g., irradiation with a 405 nm LED), an electron can be transferred from the nitrogen-rich aniline (B41778) to the Lewis acid. nih.gov This generates a Lewis base-derived radical cation and a Lewis acid-derived radical anion. nih.gov

For a compound like 1-(2-fluorophenyl)-N,N-dimethylmethanamine, a similar SET event would produce the corresponding aminyl radical cation. These radical intermediates are highly reactive; for instance, the N,N-dimethylaniline cation radical is known to undergo facile proton-transfer reactions, leading to the formation of α-aminoalkyl radicals. nih.govacs.org Such radicals are valuable intermediates capable of engaging in further bond-forming reactions, for example, by adding to electron-deficient olefins. nih.gov This SET pathway highlights a non-classical mode of reactivity for the amine moiety, expanding its synthetic potential beyond traditional polar reactions.

Tertiary amines are archetypal nucleophiles due to the lone pair of electrons on the nitrogen atom. However, their reactivity can be inverted (a concept known as umpolung) to exhibit electrophilic characteristics. This does not typically involve the amine acting directly as an electrophile but rather its conversion into a more reactive intermediate that is susceptible to nucleophilic attack.

One strategy involves oxidation-mediated C-N bond cleavage, which can transform tertiary amines into secondary amines and aldehydes or ketones. researchgate.net More relevant to benzylic amines, detailed mechanistic studies on direct C-H alkylation have shown that the reaction does not proceed via a direct C(sp³)–H activation. Instead, the reaction proceeds through the formation of an imine or iminium ion intermediate, which is then subject to the C–H activation step. acs.org The initial formation of an imine from the benzylic amine, followed by its subsequent reaction, represents a form of latent electrophilic reactivity.

Furthermore, in metal-catalyzed cross-coupling reactions, the strong coordinating ability of basic amines can inhibit the catalyst. This can be overcome by converting the amine into an amine-BF₃ adduct, which tempers its basicity while still allowing it to participate as a nucleophilic partner in the catalytic cycle. nih.gov The controlled release or in-situ generation of a reactive, electrophilic species from the amine moiety is a key strategy in modern synthesis.

The dual reactivity of the N,N-dimethylmethanamine moiety is pivotal to its synthetic applications.

Role as a Nucleophile: The nitrogen atom's lone pair makes the amine an effective nucleophile. It readily reacts with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts and with acylating agents like benzenesulfonyl chloride to yield sulfonamides. msu.edu This classical nucleophilic behavior is fundamental to many of its reactions.

Role as a Leaving Group: The dimethylamino group (–NMe₂) is intrinsically a poor leaving group due to the high basicity of the corresponding dimethylamide anion. nih.gov However, its departure can be facilitated through several activation strategies:

Quaternization: The amine can be activated by reaction with an alkylating agent, such as methyl triflate, to form a quaternary ammonium salt. The resulting trimethylamine (B31210) is a neutral molecule and therefore a much better leaving group, enabling nucleophilic substitution at the benzylic carbon. acs.org A one-pot protocol using benzyne (B1209423) for in-situ activation has also been developed, allowing for the substitution of tertiary benzylic amines with various nucleophiles with retention of stereochemistry. acs.org

Acid Catalysis and Steric Strain: In sterically hindered systems, such as ortho-substituted N,N-dimethylanilines or 1,8-bis(dimethylamino)naphthalenes, even an unactivated NMe₂ group can undergo intramolecular nucleophilic substitution under acidic conditions. nih.gov Protonation of the nitrogen makes it a better leaving group (NHMe₂), and steric repulsion in the ground state facilitates the cyclization reaction. nih.gov

Elimination Reactions: In systems designed to favor elimination, such as 9-(dimethylaminomethyl)fluorene, the dimethylamine (B145610) can be expelled. Mechanistic studies show that under strongly basic conditions, the reaction proceeds via an initial deprotonation of the fluorenyl carbon (E1cb-like), followed by the rate-limiting expulsion of the amine leaving group. rsc.org

RoleDescriptionActivation / ConditionsExample Reaction
Nucleophile Reacts with electrophiles via the nitrogen lone pair.Standard conditions.Alkylation with CH₃I to form a quaternary ammonium salt.
Leaving Group Generally poor leaving group; requires activation to be displaced.Quaternization (e.g., with methyl triflate or benzyne).Stereospecific C-S coupling with a thiol nucleophile. acs.org
Acid catalysis in sterically strained systems.Intramolecular cyclization to form a heterocycle. nih.gov

Influence of the Ortho-Fluorine Atom on Aryl Reactivity and Regioselectivity

The fluorine atom at the ortho position of the phenyl ring exerts a profound influence on the molecule's reactivity and the regioselectivity of its reactions through a combination of electronic and steric effects.

The reactivity of C–H bonds located ortho to fluorine substituents is significantly enhanced in reactions involving metal centers. nih.govacs.org This effect stems from several factors. First, the high electronegativity of fluorine lowers the pKa of the adjacent C-H bond, making it more acidic and susceptible to deprotonation in base-assisted mechanisms. nih.govacs.org Estimates suggest an ortho-fluorine can lower the pKa by approximately 5.2 units. acs.org

Second, and perhaps more importantly, DFT calculations have revealed that metal-aryl bonds are substantially strengthened by the presence of ortho-fluorine substituents. acs.org This thermodynamic stabilization makes C-H activation at the ortho-position more favorable compared to meta or para positions. This principle underpins the utility of fluorine as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. nih.govacs.org For instance, in iridium-catalyzed borylation, the small size and high electronegativity of fluorine facilitate C-H activation and stabilize the resulting Ir-C bond, promoting ortho-selectivity. nih.gov While kinetic control may sometimes favor other positions, thermodynamically controlled reactions often yield the ortho-functionalized product as the major isomer. nih.govacs.org

This directing effect is also prominent in Directed ortho-Metalation (DoM) . Fluorine is recognized as one of the most potent directing groups for lithiation using bases like LDA or LiTMP, enabling selective deprotonation and subsequent electrophilic trapping at the C6 position of the 2-fluorophenyl ring. capes.gov.bruwindsor.cawikipedia.org

EffectMechanismOutcome
Directed Metalation Coordination of organolithium reagent, followed by ortho-deprotonation.Selective functionalization at the C-H bond adjacent to fluorine. capes.gov.brwikipedia.org
Enhanced C-H Activation Thermodynamic stabilization of the metal-aryl bond.Regioselective C-H functionalization (e.g., borylation, arylation) ortho to fluorine. nih.govacs.org
Inductive Effect Strong electron-withdrawal (-I effect) by the electronegative fluorine atom.Increased acidity of ortho C-H bond; stabilization of negative charge in Meisenheimer complexes during SNAr. acs.orgstackexchange.com

Application as a Chemical Intermediate or Building Block

The unique reactivity profile of this compound and its constituent parts makes it a valuable precursor in the synthesis of more complex molecules, particularly pharmaceuticals.

The structural motifs of this compound are central to the structure of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases. researchgate.netpatsnap.com While the specific target compound is sometimes reported as an impurity, its core components are assembled during the synthesis of Vonoprazan and related heterocyclic structures. researchgate.netresearchgate.net

A common strategy for building the core 5-(2-fluorophenyl)-1H-pyrrole ring involves the reaction of 2-fluorobenzaldehyde (B47322) or 2-fluoroacetophenone (B1329501) with a suitable nitrogen-containing precursor. patsnap.com The N,N-dimethylmethanamine side chain, or its close analogue N-methylmethanamine, can be installed onto the pre-formed pyrrole (B145914) ring. One reported method involves the reductive amination of a pyrrole-3-carbaldehyde intermediate. google.comgoogle.com In this approach, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is reacted with dimethylamine in the presence of a reducing agent to furnish the desired side chain, which is then elaborated to the final drug.

The synthesis of fluorinated heterocycles is a major area of medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.come-bookshelf.de The use of building blocks containing fluorinated aryl rings is a cornerstone of this field. mdpi.com

Illustrative Synthetic Sequence to a Vonoprazan Precursor:

A plausible synthesis demonstrating the assembly of the key structural units is outlined below:

StepReactantsReagents/ConditionsProductReference
12-Fluoroacetophenone, AllylamineAbsolute ethanol, Glacial acetic acid, 50°C(E)-1-(2-Fluorophenyl)-N-(prop-2-en-1-yl)ethan-1-imine patsnap.com
2Product from Step 1CuI, PPh₃, Dioxane, 40°C5-(2-Fluorophenyl)-2-methyl-1H-pyrrole patsnap.com
3Product from Step 2N-Bromosuccinimide (NBS), then hydrolysis and oxidation5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde patsnap.com
4Product from Step 3, DimethylamineReductive amination (e.g., using a reducing agent like NaBH(OAc)₃)1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine Analogous to google.comgoogle.com
5Product from Step 4Pyridine-3-sulfonyl chloride, BaseVonoprazan (Free Base) researchgate.net

This sequence illustrates how the 2-fluorophenyl group is incorporated from the start and the N,N-dimethylmethanamine side chain is constructed on the heterocyclic core, showcasing the role of these fragments as essential building blocks.

Use in C-C and C-X Bond Formation Reactions

The chemical compound this compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its reactivity is centered around the principle of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netharvard.edubaranlab.org

In this context, the N,N-dimethylaminomethyl group [-CH₂N(CH₃)₂] acts as a potent directed metalation group (DMG). harvard.edu The nitrogen atom of the amino group coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), positioning the lithium in close proximity to a specific ortho-hydrogen on the phenyl ring. This chelation assistance facilitates the deprotonation of the ortho-position, which is the one adjacent to the dimethylaminomethyl substituent, to form a stabilized aryllithium intermediate. researchgate.netbaranlab.orguwindsor.ca This intermediate is then poised to react with a variety of electrophiles, leading to the formation of new C-C or C-X bonds exclusively at the position ortho to the DMG. researchgate.net

The presence of the fluorine atom at the other ortho-position (C2) also influences the reactivity. Fluorine itself is recognized as a moderate directed metalation group. researchgate.net However, in the case of this compound, the N,N-dimethylaminomethyl group is a significantly stronger DMG. Consequently, metalation is directed predominantly to the position ortho to the aminomethyl group (the C6 position), rather than the position ortho to the fluorine atom. The electron-withdrawing nature of the fluorine atom can, however, increase the acidity of the adjacent ring protons, potentially influencing the rate of the metalation reaction.

C-C Bond Formation Reactions

The lithiated intermediate of this compound readily undergoes reactions with a range of carbon-based electrophiles to forge new C-C bonds. These reactions are instrumental in building more complex molecular architectures. Common electrophiles include aldehydes, ketones, and carbon dioxide.

The reaction with aldehydes and ketones provides access to substituted benzyl (B1604629) alcohols. For instance, treatment of the lithiated species with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. These transformations are valuable for introducing functionalized side chains onto the aromatic ring.

Carboxylation, achieved by quenching the aryllithium intermediate with carbon dioxide, results in the formation of a carboxylic acid. This product can serve as a versatile precursor for the synthesis of other functional groups, such as esters, amides, and other carboxylic acid derivatives.

Interactive Data Table: C-C Bond Formation Reactions

ElectrophileProduct TypeGeneral Transformation
Aldehyde (RCHO)Secondary AlcoholIntroduction of a -CH(OH)R group
Ketone (R₂CO)Tertiary AlcoholIntroduction of a -C(OH)R₂ group
Carbon Dioxide (CO₂)Carboxylic AcidIntroduction of a -COOH group

C-X Bond Formation Reactions

Similarly, the aryllithium intermediate derived from this compound can be trapped with various heteroatom-containing electrophiles to form C-X bonds, where X can be a halogen, sulfur, silicon, or other heteroatoms.

For example, reaction with a source of electrophilic halogen, such as hexachloroethane (B51795) (for Cl), 1,2-dibromoethane (B42909) (for Br), or iodine (for I), leads to the corresponding halogenated derivatives. These halogenated products are themselves valuable intermediates for further transformations, such as cross-coupling reactions.

Silylation can be accomplished using silyl (B83357) halides like trimethylsilyl (B98337) chloride (TMSCl), introducing a trimethylsilyl group onto the aromatic ring. This can be useful for protecting the reactive site or for subsequent transformations like the Fleming-Tamao oxidation.

Reactions with disulfides, such as dimethyl disulfide (CH₃SSCH₃), afford the corresponding thioethers, providing a route to sulfur-containing aromatic compounds.

Interactive Data Table: C-X Bond Formation Reactions

ElectrophileProduct TypeGeneral Transformation
Halogen Source (e.g., I₂, C₂Br₂H₄)Aryl HalideIntroduction of a halogen atom (I, Br, etc.)
Silyl Halide (e.g., TMSCl)Aryl SilaneIntroduction of a -Si(CH₃)₃ group
Disulfide (e.g., CH₃SSCH₃)ThioetherIntroduction of a -SCH₃ group

The directed ortho-metalation of this compound represents a robust and highly regioselective method for the synthesis of a wide array of substituted aromatic compounds. The ability to form both C-C and C-X bonds by simply varying the electrophile used to quench the common aryllithium intermediate underscores the synthetic utility of this compound.

Advanced Research Applications and Future Directions

Methodological Advancements in the Synthesis of Fluorinated Amine Derivatives

The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, making the development of efficient and selective fluorination methods a key area of research. nih.govacs.org Recent advancements have moved beyond traditional, often harsh, fluorinating agents towards more sophisticated and milder strategies.

One notable area of progress is the use of deoxyfluorination reagents. nih.govacs.org These reagents allow for the direct conversion of alcohols and carbonyls into their fluorinated counterparts. While early methods relied on reagents like diethylaminosulfur trifluoride (DAST), newer developments have focused on creating more stable and user-friendly alternatives. acs.org For instance, the activation of sulfur hexafluoride (SF6), a potent greenhouse gas, has been explored to develop novel deoxyfluorination reagents. acs.org

Another innovative approach involves the use of carbon dioxide (CO2) and carbon disulfide (CS2) as benign C1 sources for the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are valuable intermediates for creating more complex fluorinated amines. nih.govacs.org These methods often utilize transition-metal catalysis or organophotoredox catalysis to achieve high efficiency and selectivity under mild conditions. nih.gov For example, subjecting amines to CS2 in the presence of DAST and a base can lead to the formation of thiocarbamoyl compounds in moderate to excellent yields. acs.org These thiocarbamoyl fluorides can then be converted to trifluoromethylamines through a desulfurinative fluorination process. nih.govacs.org

Furthermore, the direct fluorination and fluoroalkylation of amino acids and peptides have gained significant attention. rsc.org These late-stage modification techniques are crucial for creating structurally diverse fluorinated biomolecules. Strategies involving the transformation of fluorinated imines and nickel-catalyzed dicarbofunctionalization of alkenes have proven effective in preparing a variety of fluorinated amino acids. rsc.org

Table 1: Comparison of Synthetic Strategies for Fluorinated Amines

MethodReagentsKey Features
DeoxyfluorinationDAST, SF6-derived reagentsDirect conversion of alcohols/carbonyls to fluorides. nih.govacs.org
C1 Source UtilizationCO2, CS2Forms carbamoyl/thiocarbamoyl fluorides as intermediates. nih.govacs.org
Late-Stage FluorinationElectrophilic/Nucleophilic fluorinating agentsDirect modification of complex molecules like amino acids. rsc.org
Radical N-PerfluoroalkylationPerfluoroalkanesulfinatesOne-pot synthesis of perfluoroalkylated amides and related compounds. acs.org

Exploration of Structure-Reactivity Relationships within the Aryl-N,N-dimethylmethanamine Class

Understanding the relationship between a molecule's structure and its reactivity is fundamental to designing new compounds with desired properties. For the aryl-N,N-dimethylmethanamine class, including 1-(2-Fluorophenyl)-N,N-dimethylmethanamine, the nature and position of substituents on the aromatic ring play a crucial role in determining their electronic properties and, consequently, their reactivity.

Quantum chemical methods are increasingly being used to investigate these relationships. nih.gov For instance, studies on isorhodanine derivatives have shown how different substituents affect the molecule's electronic structure and its favorability in Diels-Alder reactions. nih.gov Similar computational approaches can be applied to the aryl-N,N-dimethylmethanamine class to predict how the fluorine substituent in this compound influences its reactivity compared to non-fluorinated analogs.

Key parameters that are often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or electrophile.

Electrostatic Potential: Mapping the electrostatic potential on the molecular surface can identify regions susceptible to electrophilic or nucleophilic attack.

Bond Dissociation Energies: Calculating the energy required to break specific bonds can help predict reaction pathways.

Experimental studies, such as kinetic measurements of reactions with various electrophiles or nucleophiles, provide empirical data to validate and refine these theoretical models. nih.gov For example, the nitration of aromatic derivatives has been studied to correlate reaction rates with the electronic properties of the substrates. nih.gov By systematically varying the substituents on the aryl ring of N,N-dimethylmethanamine and studying the resulting changes in reaction rates and product distributions, a comprehensive understanding of the structure-reactivity relationships can be established.

Integration of Multi-Omics and Multi-Scale Computational Approaches in Chemical Research

The complexity of biological systems necessitates a holistic approach to understanding the interactions of chemical compounds. Multi-omics, the integrated analysis of data from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics), is becoming an indispensable tool in chemical research. frontiersin.orgrsc.orgnih.gov When combined with multi-scale computational modeling, these approaches can provide a comprehensive view of a compound's journey from molecular interactions to systemic effects. rsc.org

For a compound like this compound, a multi-omics approach could be used to:

Identify molecular targets: By observing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues exposed to the compound, potential binding partners can be identified. nih.gov

Elucidate metabolic pathways: Metabolomics can track the breakdown of the compound and its effects on endogenous metabolite levels, revealing how it is processed by the body.

Uncover mechanisms of action: Integrating data from multiple omics layers can help to construct a network of interactions, providing a more complete picture of the compound's biological effects. frontiersin.orgrsc.org

Computational methods are crucial for making sense of the vast datasets generated by multi-omics studies. frontiersin.orgrsc.org Machine learning algorithms and network-based analyses can identify patterns and correlations that might not be apparent from single-omics analysis alone. frontiersin.orgrsc.org These computational models can also be used to simulate the behavior of the compound at different biological scales, from its interaction with a single protein to its distribution throughout an organism. rsc.org

Development of Sustainable and Green Synthetic Protocols for Amines

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. rsc.orgrsc.org For the synthesis of amines, this involves moving away from traditional methods that often use harsh reagents and generate significant waste. rsc.org

Key principles of green chemistry being applied to amine synthesis include:

Use of Renewable Feedstocks: Researchers are exploring the use of biomass and other renewable resources as starting materials for amine synthesis. rsc.orgrsc.orgchemistryviews.org For example, amino acids, which are readily available from renewable sources, can be converted into primary amines through ruthenium-catalyzed hydrogenation-decarbonylation. chemistryviews.org

Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, can significantly improve the efficiency and reduce the environmental impact of chemical reactions. rsc.org Hydrogen borrowing, reductive amination, and hydroamination are examples of catalytic methods being developed for amine synthesis. rsc.org

Solvent Selection: The choice of solvent can have a major impact on the greenness of a synthetic process. The use of water or other environmentally benign solvents is preferred over volatile organic compounds. mdpi.com In some cases, solvent-free or microwave-assisted reactions can also be employed. mdpi.com

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org

The CHEM21 green metrics toolkit is a valuable resource for assessing the environmental footprint of chemical transformations and guiding the development of more sustainable synthetic routes. rsc.orgrsc.org

Table 2: Green Chemistry Approaches in Amine Synthesis

ApproachExampleBenefit
Renewable FeedstocksConversion of amino acids to amines chemistryviews.orgReduces reliance on fossil fuels.
CatalysisHydrogen borrowing amination of alcohols rsc.orgIncreases efficiency and reduces waste.
Green SolventsSynthesis in aqueous media mdpi.comMinimizes use of hazardous solvents.
Energy EfficiencyMicrowave-assisted synthesis mdpi.comReduces reaction times and energy consumption.

Design and Synthesis of Advanced Chemical Probes and Ligands for Biological Systems (without specific drug applications)

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a complex biological system. future-science.comefmc.info The unique properties of fluorine make fluorinated compounds, such as this compound, attractive scaffolds for the design of such probes. ljmu.ac.uk

The design of a high-quality chemical probe involves several key considerations:

Potency and Selectivity: The probe should bind to its intended target with high affinity and exhibit minimal off-target effects. future-science.com

Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context. future-science.com

Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.

Fluorine can be strategically incorporated into a molecule to enhance these properties. For example, the introduction of a fluorine atom can improve metabolic stability, increase binding affinity, and serve as a reporter for 19F NMR studies. ljmu.ac.uk

The synthesis of these probes often involves modular approaches, such as "click" chemistry, which allows for the facile attachment of reporter groups (e.g., fluorescent dyes, biotin) or other functional moieties. ljmu.ac.uk These reporter groups enable the visualization, capture, and identification of the probe's binding partners and can help to elucidate its subcellular localization. ljmu.ac.uk

The development of well-validated chemical probes is crucial for advancing our understanding of fundamental biological processes and for the initial stages of target validation in drug discovery. Resources like the Chemical Probes Portal provide expert reviews and recommendations to help researchers select the most appropriate probes for their studies. chemicalprobes.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.